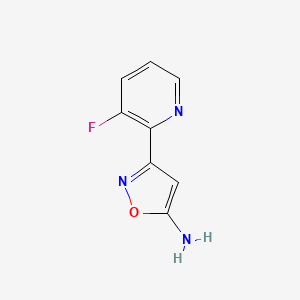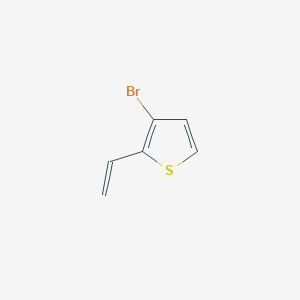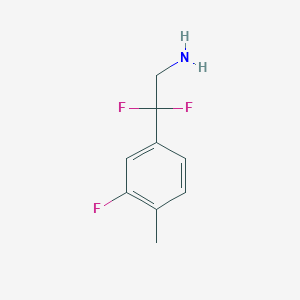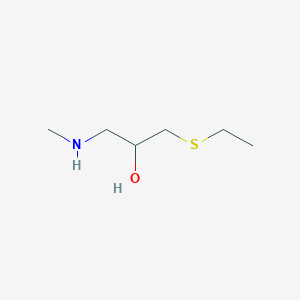
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperazine, where the piperazine ring is substituted with a 1,2,3,4-tetrahydronaphthalen-1-ylmethyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting serotonin receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of fully saturated compounds with no double bonds.
Substitution: Formation of N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with various biological targets, including serotonin receptors, which are implicated in mood regulation and other neurological functions.
Medicine: Potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety, due to its activity at serotonin receptors.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound acts as an agonist at this receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This interaction is believed to underlie its potential therapeutic effects in mood disorders.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar pharmacological profiles.
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: Another compound with a similar structure and receptor affinity.
Uniqueness
1-((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)piperazine is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its ability to selectively target the 5-HT7 receptor with high affinity makes it a valuable compound for research into serotonin-related disorders.
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-2,4,7,14,16H,3,5-6,8-12H2 |
Clave InChI |
OIFPOTIFLQMHHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CN3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)









![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)


